molecular formula C9H19N B1355304 2-Cyclohexylpropan-1-amine

2-Cyclohexylpropan-1-amine

Cat. No.: B1355304
M. Wt: 141.25 g/mol
InChI Key: CDIYOXVOAKRWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylpropan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-cyclohexylpropan-1-amine

InChI

InChI=1S/C9H19N/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3

InChI Key

CDIYOXVOAKRWQT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCCCC1

Origin of Product

United States

Foundational & Exploratory

2-Cyclohexylpropan-1-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Cyclohexylpropan-1-amine – Structural Analysis and Synthetic Utility

Executive Summary 2-Cyclohexylpropan-1-amine (CAS: 103254-49-5) is a saturated aliphatic amine structurally characterized by a propyl backbone substituted with a cyclohexyl group at the


-carbon and a primary amine at the terminal position.[1][2][3] Often confused with its regioisomer propylhexedrine (1-cyclohexylpropan-2-amine), this compound represents a distinct chemical entity utilized primarily as a building block in medicinal chemistry for the synthesis of GPCR ligands and peptidomimetics.[1][3] This guide provides a definitive technical analysis of its structure, physicochemical properties, synthetic pathways, and analytical characterization.[3][4]

Part 1: Structural Identity & Physicochemical Profile[1][4][5]

The chemical identity of 2-cyclohexylpropan-1-amine is defined by the presence of a chiral center at the C2 position, resulting in (R) and (S) enantiomers.[1][3] Unlike linear alkyl amines, the bulky cyclohexyl group at C2 imparts significant steric hindrance, influencing both its nucleophilicity and binding affinity in pharmacological contexts.[3][4]

Nomenclature & Identification
Parameter Technical Specification
IUPAC Name 2-Cyclohexylpropan-1-amine
Common Synonyms

-Methylcyclohexaneethanamine; 2-Cyclohexylpropylamine
CAS Number 103254-49-5 (Racemic)
Molecular Formula

SMILES CC(CN)C1CCCCC1
InChI Key CDIYOXVOAKRWQT-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the critical distinction between 2-cyclohexylpropan-1-amine and its isomer, propylhexedrine.[1][3]

ChemicalStructure cluster_0 Target Compound: 2-Cyclohexylpropan-1-amine cluster_1 Isomer Distinction (Propylhexedrine) C1 C1 (Methylene) -CH2-NH2 C2 C2 (Chiral Center) -CH(CH3)- C2->C1 Alpha to Amine Cyc Cyclohexyl Ring (Lipophilic Core) Cyc->C2 Attached at C2 Iso_C1 C1 -CH2-Cyclohexyl Iso_C2 C2 -CH(NH2)-CH3 Iso_C1->Iso_C2 Amine at C2

Caption: Structural connectivity of 2-cyclohexylpropan-1-amine highlighting the branching at C2, contrasted with the regioisomer propylhexedrine.[1][3]

Part 2: Molecular Weight & Mass Spectrometry

Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[3]

Exact Mass Calculation

The molecular weight is derived from standard atomic weights (


).[4]
  • Formula:

    
    
    
  • Calculation:

    • Carbon:

      
       Da[1][4]
      
    • Hydrogen:

      
       Da[1][4]
      
    • Nitrogen:

      
       Da[1][4]
      
  • Molar Mass: 141.258 g/mol [1][4][5]

  • Monoisotopic Mass: 141.1517 Da (

    
    )[4]
    
Fragmentation Logic (EI-MS)

In Electron Ionization (EI) mass spectrometry, the molecule exhibits a characteristic fragmentation pattern driven by alpha-cleavage.[1][3]

  • Base Peak (m/z 30): Formed by

    
    -cleavage of the 
    
    
    
    bond, generating the fragment
    
    
    .[1][3] This is diagnostic for primary amines on a primary carbon.[3][4]
  • Cyclohexyl Cation (m/z 83): Loss of the propyl-amine chain leaves the cyclohexyl cation

    
    .
    
  • Parent Ion (m/z 141): Typically weak or absent due to rapid fragmentation.[4]

Part 3: Synthetic Pathways

The synthesis of 2-cyclohexylpropan-1-amine is most reliably achieved through the catalytic hydrogenation of its aromatic precursor, 2-phenylpropan-1-amine (


-methylphenethylamine).[1][3] This method preserves the carbon skeleton while saturating the aromatic ring.[3][4]
Protocol: Catalytic Hydrogenation

Objective: Reduction of the phenyl ring without hydrogenolysis of the


 bond.[3][4]

Reagents:

  • Substrate: 2-Phenylpropan-1-amine (CAS 582-22-9).[1][3][6]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' catalyst).[4] Note: Palladium is often too mild for phenyl reduction under standard conditions.[1][4]
  • Solvent: Glacial Acetic Acid or Ethanol with trace HCl.[3][4]

  • Conditions: 50–60 psi

    
    , 25–40°C.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-phenylpropan-1-amine in 20 mL of glacial acetic acid in a high-pressure hydrogenation vessel (Parr bomb).

  • Catalyst Addition: Carefully add 5 mol% Rh/Al

    
    O
    
    
    
    under an inert nitrogen atmosphere to prevent ignition.[3][4]
  • Hydrogenation: Pressurize the vessel to 60 psi with

    
     gas. Agitate vigorously at room temperature for 12–24 hours. Monitor reaction progress via TLC (ninhydrin stain) or GC-MS.[3][4]
    
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Basification: Dissolve the residue in water and basify to pH >12 with 2M NaOH. Extract with Dichloromethane (DCM) (

    
     mL).[4]
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil. Distillation under reduced pressure provides the pure amine.[4]
    

SynthesisPath Start Precursor: 2-Phenylpropan-1-amine (Aromatic Ring) Reagents Reagents: H2 (60 psi), Rh/Al2O3 Solvent: AcOH Start->Reagents Intermediate Catalytic Cycle: Syn-addition of H2 to Aromatic System Reagents->Intermediate Product Product: 2-Cyclohexylpropan-1-amine (Saturated Ring) Intermediate->Product  Yield: ~85-90%

Caption: Catalytic hydrogenation pathway converting the phenyl precursor to the cyclohexyl product.

Part 4: Analytical Characterization (Predicted)

Due to the specific nature of this isomer, experimental spectra are often conflated with propylhexedrine.[3][4] The following data represents the theoretical high-field NMR profile based on chemical shift increments for the correct 1-amine isomer.

H-NMR (400 MHz, )
  • 
     0.85 (d, 
    
    
    
    Hz, 3H):
    Methyl group at C2 (
    
    
    ).[4]
  • 
     0.90 – 1.75 (m, 11H):  Cyclohexyl ring protons and C2 methine proton.[4] The axial/equatorial split will be complex.
    
  • 
     1.80 (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .[3][4]
  • 
     2.55 (dd, 
    
    
    
    Hz, 1H) & 2.68 (dd,
    
    
    Hz, 1H):
    Diastereotopic protons at C1 (
    
    
    ).[3] These appear distinct due to the adjacent chiral center at C2.[4]
C-NMR (100 MHz, )
  • 
     15.5:  Methyl carbon.[3][4]
    
  • 
     26.5, 26.7, 30.1:  Cyclohexyl 
    
    
    
    carbons.[3][4]
  • 
     42.0:  Methine carbon (C2).[4]
    
  • 
     45.5:  Methylene carbon attached to nitrogen (C1).[4]
    

Part 5: Medicinal Chemistry Applications

2-Cyclohexylpropan-1-amine serves as a critical "nor"-scaffold in drug discovery.[1][3]

  • Peptidomimetics: It is used as a surrogate for Leucine or Phenylalanine in the design of protease inhibitors, providing hydrophobic bulk without the

    
    -stacking interactions of an aromatic ring.[3][4]
    
  • GPCR Ligands: The compound acts as a hydrophobic tail fragment in the synthesis of antagonists for receptors such as CCR5 or CXCR4, where the cyclohexyl group occupies a lipophilic pocket.[3][4]

  • Metabolic Stability: Replacing a phenyl ring (in phenethylamine drugs) with a cyclohexyl ring often reduces metabolic susceptibility to CYP450 oxidation, extending the half-life of the parent drug.[3][4]

References

  • PubChem. (2024).[3][4][7] 2-Cyclohexylpropan-1-amine Compound Summary. National Center for Biotechnology Information.[3][4] [Link]

  • NIST Chemistry WebBook. (2023).[3][4] Mass Spectral Data for Alkylamines. National Institute of Standards and Technology.[3][4] [Link]

  • Rylander, P. N. (1979).[3][4] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[4][8] (Standard reference for aromatic reduction protocols).

Sources

An In-depth Technical Guide to 1-Cyclohexylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-cyclohexylpropan-2-amine, a cycloalkylamine that is the N-desmethyl analog of the sympathomimetic agent propylhexedrine. This document delineates the nomenclature, physicochemical properties, synthesis methodologies, and the pharmacological mechanism of action of this compound. With structural similarities to potent monoamine releasing agents, 1-cyclohexylpropan-2-amine (also known by its synonym Norpropylhexedrine) serves as a key reference compound in the study of catecholaminergic systems. This guide consolidates critical technical information, including detailed synthesis protocols and characterization data, to support research and development activities in medicinal chemistry and pharmacology.

Nomenclature and Chemical Identity

The nomenclature of alicyclic amines can be complex. The compound of interest, colloquially referred to as beta-methylcyclohexaneethanamine, is most precisely identified by its IUPAC name.

  • IUPAC Name: 1-cyclohexylpropan-2-amine[1][2][3]

  • CAS Registry Number: 54704-34-6[1]

  • Molecular Formula: C₉H₁₉N[1][4]

  • Molecular Weight: 141.25 g/mol [1][4]

Synonyms

A variety of synonyms are used in literature and chemical databases to refer to this compound. Understanding these is crucial for comprehensive literature review.

  • Norpropylhexedrine[1][3]

  • Perhydroamphetamine[1]

  • alpha-Methylcyclohexaneethanamine[1]

  • 2-Amino-3-cyclohexylpropane[1]

  • 2-Cyclohexyl-1-methylethylamine[1][4]

Chemical Structure

The structure consists of a cyclohexane ring attached to a propane backbone, with an amine group located at the second carbon of the propane chain. The alpha-carbon (C2 of the propane chain) is a chiral center, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below, providing essential data for experimental design and interpretation.

PropertyValueSource
Molecular Weight 141.25 g/mol PubChem[1]
XLogP3 3.0PubChem[5]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 26.0 ŲPubChem[1][4]
pKa (Predicted) ~10.9Guidechem
Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of 1-cyclohexylpropan-2-amine.

  • ¹³C NMR Spectroscopy: Spectral data for 1-cyclohexylpropan-2-amine is available through public databases such as PubChem, which sources data from commercial libraries like Wiley's SpectraBase.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum of 1-cyclohexylpropan-2-amine is also available via SpectraBase, accessible through PubChem.[1] The fragmentation pattern of its precursor ketone, 1-cyclohexylpropan-2-one, is characterized by a McLafferty rearrangement.[6]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available in the NIST Chemistry WebBook and through databases linked from PubChem.[1]

Synthesis Methodologies

The synthesis of 1-cyclohexylpropan-2-amine is most commonly achieved through reductive amination of its corresponding ketone precursor, 1-cyclohexylpropan-2-one (also known as cyclohexylacetone). This transformation is a cornerstone of amine synthesis in medicinal chemistry.[7]

Key Synthetic Pathways

Two primary methods for this reductive amination are the Leuckart reaction and catalytic hydrogenation.

G cluster_0 Synthetic Pathways Start 1-Cyclohexylpropan-2-one (Cyclohexylacetone) Method1 Leuckart Reaction Start->Method1 Ammonium Formate or Formamide, Heat Method2 Catalytic Hydrogenation (Reductive Amination) Start->Method2 H₂, Metal Catalyst (e.g., Pd/C) + Ammonia Source Product 1-Cyclohexylpropan-2-amine Method1->Product Method2->Product

Caption: Key synthetic routes to 1-cyclohexylpropan-2-amine.
Experimental Protocol: Leuckart Reaction

The Leuckart reaction is a classic and cost-effective method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] It is a one-pot procedure but requires high temperatures.[8][10]

Objective: To synthesize 1-cyclohexylpropan-2-amine from 1-cyclohexylpropan-2-one.

Materials:

  • 1-Cyclohexylpropan-2-one

  • Ammonium formate (or formamide)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for basification)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-cyclohexylpropan-2-one with a molar excess of ammonium formate (typically 2-4 equivalents).[11]

  • Heating: Heat the mixture under reflux. The reaction temperature is typically high, often in the range of 150-190 °C.[9] The reaction proceeds via the formation of an N-formyl intermediate.[9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Hydrolysis: After cooling, add an excess of concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux to hydrolyze the N-formyl intermediate to the primary amine hydrochloride salt.

  • Work-up:

    • Cool the acidic solution and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-basic byproducts.

    • Make the aqueous layer strongly alkaline by the careful addition of concentrated sodium hydroxide solution, which will liberate the free amine.

    • Extract the free amine into diethyl ether or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-cyclohexylpropan-2-amine.

Self-Validation: The identity and purity of the final product should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy, comparing the obtained data with reference spectra.[12]

Pharmacology and Mechanism of Action

1-cyclohexylpropan-2-amine (Norpropylhexedrine) is pharmacologically classified as a monoamine releasing agent (MRA).[13] Its mechanism of action is analogous to other sympathomimetic amines like amphetamine, where it modulates the function of monoamine transporters.

Interaction with Monoamine Transporters

The primary molecular targets of 1-cyclohexylpropan-2-amine are the plasma membrane transporters for norepinephrine (NET), dopamine (DAT), and to a lesser extent, serotonin (SERT).[13][14]

  • Transporter Substrate Activity: The compound acts as a substrate for these transporters, allowing it to be taken up into the presynaptic neuron.[13]

  • Reverse Transport: Once inside the neuron, it induces a reversal of the transporter's normal function. Instead of taking up neurotransmitters from the synapse, the transporter begins to efflux them from the cytoplasm into the synaptic cleft.[13] This action is distinct from that of reuptake inhibitors, which merely block the transporter.

  • VMAT2 Inhibition: Like some other MRAs, it may also interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool available for efflux.[13]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle DA/NE Cytoplasm Cytoplasmic DA/NE Vesicle:f1->Cytoplasm 3. VMAT2 Inhibition (Potential) Transporter NET/DAT Normal Function: Reuptake Cytoplasm->Transporter:f0 Increased Cytoplasmic Pool Transporter:f1->Cytoplasm Reuptake Synaptic_NE_DA Synaptic DA/NE Transporter:f0->Synaptic_NE_DA 2. Induces Reverse Transport (Efflux) Postsynaptic_Receptors Postsynaptic Receptors Synaptic_NE_DA->Postsynaptic_Receptors Increased Receptor Activation Agent 1-Cyclohexylpropan-2-amine (Norpropylhexedrine) Agent->Transporter:f0 1. Enters via Transporter

Caption: Mechanism of monoamine release by 1-cyclohexylpropan-2-amine.
Pharmacological Effects

Applications in Research and Drug Development

As a primary metabolite of the nasal decongestant propylhexedrine, 1-cyclohexylpropan-2-amine is a critical compound for metabolism and pharmacokinetic studies.[3] Its structural relationship to amphetamine, but with an alicyclic ring instead of an aromatic ring, makes it a valuable tool compound for structure-activity relationship (SAR) studies to probe the requirements for binding and activity at monoamine transporters. This can inform the design of novel CNS stimulants, antidepressants (which often target NET and DAT), or other agents targeting the catecholaminergic system.[15][16]

Safety and Handling

1-Cyclohexylpropan-2-amine is classified as a hazardous chemical.

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

1-Cyclohexylpropan-2-amine is a structurally and pharmacologically significant primary amine. This guide has provided a detailed framework of its chemical identity, synthesis, and mechanism of action, tailored for a scientific audience. The synthesis via reductive amination of cyclohexylacetone is a robust and scalable method. Its role as a monoamine releasing agent positions it as an important molecule for research into the function of catecholamine transporters and as a reference in the development of novel therapeutics targeting these systems.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115665, 1-Cyclohexylpropan-2-amine. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 1-cyclohexylpropan-2-amine (C9H19N). Retrieved February 20, 2026, from [Link]

  • Filo. (2025, December 5). Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra... Retrieved February 20, 2026, from [Link]

  • Wang, L., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical Research.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12878583, (2S)-1-cyclohexylpropan-2-amine. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved February 20, 2026, from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved February 20, 2026, from [Link]

  • Ingersoll, A. W., et al. (1936). Extensions of the Leuckart Synthesis of Amines. Journal of the American Chemical Society, 58(10), 1808–1811.
  • Penchala, S. C., et al. (2015). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Neuropsychopharmacology, 40(8), 1940–1951.
  • National Center for Advancing Translational Sciences. (n.d.). 1-Cyclohexylpropan-2-amine. Inxight Drugs. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved February 20, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Norpropylhexedrine. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination. Retrieved February 20, 2026, from [Link]

  • Frontiers in Catalysis. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of anti-cyclohexyl-1,2-bromoamine. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2015). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Retrieved February 20, 2026, from [Link]

  • PubMed. (2006, March 9). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2011, September 1). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2025, April 14). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Anti-Markovnikov Hydroamination of Prop-1-en-2-ylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the anti-Markovnikov hydroamination of 1,1-disubstituted alkenes, specifically using prop-1-en-2-ylcyclohexane as the model substrate. While classical acidic or metal-catalyzed hydroaminations typically yield Markovnikov products (nitrogen addition to the more substituted carbon), this protocol utilizes a dual-catalytic organic photoredox system (Nicewicz chemistry). By employing an acridinium photooxidant and a thiol hydrogen-atom transfer (HAT) catalyst, researchers can achieve high regioselectivity for the anti-Markovnikov product (nitrogen addition to the terminal methylene).

This method is critical for drug development professionals seeking to access


-chiral amines and high-

scaffolds that are difficult to synthesize via traditional substitution chemistry.

Scientific Principles & Mechanism[1][2][3]

The Challenge: Polarity Mismatch

In ground-state chemistry, the polarization of prop-1-en-2-ylcyclohexane directs electrophiles to the terminal carbon and nucleophiles to the internal, substituted carbon (Markovnikov selectivity). To reverse this, we must invert the polarity of the alkene.[1]

The Solution: Radical Cation Catalysis

This protocol relies on Single Electron Transfer (SET) .

  • Photoexcitation: Blue light (450 nm) excites the acridinium catalyst ([Acr]

    
    ) to its highly oxidizing excited state ([Acr]
    
    
    
    ,
    
    
    V vs SCE).
  • Oxidation: The excited catalyst oxidizes the alkene to its radical cation . This reverses the polarity; the radical cation is susceptible to nucleophilic attack.[1]

  • Regioselectivity: The nucleophile (amine) attacks the least sterically hindered and least substituted position (the terminal

    
    ). This forms a stable tertiary carbon-centered radical.
    
  • Hydrogen Atom Transfer (HAT): A thiol co-catalyst (PhSH) donates a hydrogen atom to the tertiary radical, completing the reaction and regenerating the thiyl radical, which closes the catalytic cycle by oxidizing the reduced acridine species.

Mechanistic Visualization

Nicewicz_Cycle Substrate Alkene (Prop-1-en-2-ylcyclohexane) RadCat Alkene Radical Cation Substrate->RadCat -1e⁻ AdductRad C-N Radical Intermediate RadCat->AdductRad + Nucleophile (Anti-Markovnikov Attack) Nucleophile Amine Nucleophile (H-Nu) Product Anti-Markovnikov Product AdductRad->Product + H• (HAT) Cat_GS Acr+ (Ground) Cat_ES Acr+* (Excited) Cat_GS->Cat_ES Blue Light (450nm) Cat_Red Acr• (Reduced) Cat_ES->Cat_Red SET (Oxidation of Alkene) Cat_Red->Cat_GS Cycle Complete Thiol Thiol (PhSH) Thiol->AdductRad H-Atom Transfer Thiyl Thiyl Radical (PhS•) Thiol->Thiyl - H• Thiyl->Cat_Red Re-oxidation of Catalyst

Figure 1: Interwoven photoredox and HAT catalytic cycles driving anti-Markovnikov hydroamination.

Experimental Protocol

Reagents & Equipment
  • Substrate: Prop-1-en-2-ylcyclohexane (Purity >98%).

  • Nucleophile: Nitrogen heterocycle (e.g., Pyrazole, Imidazole) or Sulfonamide (e.g.,

    
    -Toluenesulfonamide).
    
    • Note: Free primary alkyl amines often quench the excited state. If using free amines, use the specific N-protonated acridinium catalysts described by the Lei group (see Ref 4). This protocol assumes a sulfonamide or heterocycle for maximum robustness.

  • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-Me ).

  • HAT Donor: Thiophenol (PhSH) or Diphenyl Disulfide (PhSSPh).

    • Recommendation: Use PhSSPh (0.5 equiv) as a precursor; it is odorless compared to PhSH and generates the active thiol in situ.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Anhydrous.

  • Light Source: 450 nm (Blue) LEDs (e.g., Kessil lamps or photoreactor strips). Fan cooling is required to maintain ambient temperature.

Reaction Setup (Standard Scale: 0.5 mmol)
ComponentEquiv/Conc.Mass/VolRole
Prop-1-en-2-ylcyclohexane 1.0 equiv62.1 mgSubstrate
Nucleophile 1.2 - 2.0 equivVariableAmine Source
Mes-Acr-Me Catalyst 0.05 equiv (5 mol%)10 mgPhotooxidant
Diphenyl Disulfide 0.25 equiv27 mgHAT Precursor
DCE (Solvent) 0.5 M (conc.)1.0 mLSolvent
Step-by-Step Procedure
  • Vial Preparation: flame-dry a 2-dram (8 mL) scintillation vial or a specialized photoreactor tube equipped with a magnetic stir bar.

  • Reagent Addition:

    • Add the Nucleophile (e.g., Tosylamide) and Mes-Acr-Me catalyst to the vial.

    • Add Diphenyl Disulfide .

    • Critical Step: If the nucleophile is a solid, add it now. If liquid, add after solvent.

  • Inert Atmosphere (Strict Requirement):

    • Cap the vial with a septum.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times. Oxygen is a potent quencher of the excited acridinium species and radical intermediates.
      
  • Solvent & Substrate:

    • Inject anhydrous DCE via syringe.

    • Inject Prop-1-en-2-ylcyclohexane via syringe.

  • Degassing:

    • Sparge the solution with a balloon of

      
       and a long needle submerged in the solvent for 5–10 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for higher reliability.
      
  • Irradiation:

    • Seal the puncture holes with Parafilm or grease.

    • Place the vial in the photoreactor (approx. 2–5 cm from light source).

    • Turn on the 450 nm LEDs and the cooling fan .

    • Stir vigorously for 18–24 hours .

  • Monitoring:

    • Monitor via TLC or GC-MS. The reaction mixture will likely turn dark orange/brown; this is normal.

  • Workup:

    • Remove solvent under reduced pressure.

    • Thiol Removal: If a strong thiol smell persists or to ensure purity, treat the crude residue with aqueous NaOH (1M) and extract with DCM. This deprotonates the thiophenol, keeping it in the aqueous layer.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography.

    • Eluent: Typically Hexanes:Ethyl Acetate gradients (start 95:5).

Data Interpretation & Troubleshooting

Expected Results
  • Product Structure: 1-cyclohexyl-N-tosylpropan-2-amine (if using tosylamide).

  • Regioselectivity: >20:1 Anti-Markovnikov (Amine on the terminal -CH2, H on the internal -CH-Me).

  • Yield: Typical isolated yields range from 65% to 85%.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen quenchingIncrease degassing time; ensure septum integrity.
No Reaction Light source mismatchEnsure LEDs are 450 nm (blue), not UV (365 nm) or Green.
Catalyst Bleaching Catalyst decompositionLower light intensity or improve fan cooling. Check solvent purity.
Isomerization Reversible HATThe thiol concentration may be too low. Increase PhSSPh loading.
Polymerization Radical chain growthDilute the reaction (0.2 M instead of 0.5 M).

Safety & Handling

  • Acridinium Salts: Treat as potential irritants. Avoid light exposure during storage.

  • Thiophenol/Disulfides: Stench hazard. All weighing and workup must be performed in a well-ventilated fume hood. Bleach all glassware to oxidize residual thiols before removing from the hood.

  • Blue Light: High-intensity blue light is damaging to the retina. Use orange-tinted safety glasses or an opaque enclosure for the reactor.

References

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Science, 322(5898), 77–80. Link

  • Nguyen, T. M., & Nicewicz, D. A. (2013).[2] Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591. Link

  • Margrey, K. A., & Nicewicz, D. A. (2016). A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1997–2006. Link

  • Wang, J.-J., & Yu, W. (2019).[3] Anti-Markovnikov Hydroazidation of Alkenes by Visible-Light Photoredox Catalysis. Chemistry – A European Journal, 25(14), 3510–3514. Link

  • Musacchio, A. J., et al. (2017). Catalytic Intermolecular Hydroaminations of Unactivated Alkenes with Secondary Alkyl Amines. Science, 355(6326), 727-730. Link

Sources

Preparation of 2-Cyclohexylpropan-1-amine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-cyclohexylpropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol grounded in established chemical principles.

Introduction

Primary amines, such as 2-cyclohexylpropan-1-amine, are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The incorporation of a cyclohexyl moiety can enhance the lipophilicity and metabolic stability of drug candidates, making this particular amine a desirable scaffold in the design of novel therapeutics. The hydrochloride salt form is often preferred due to its increased stability and improved handling characteristics compared to the free base.[1]

This application note details a robust and efficient two-step synthesis of 2-cyclohexylpropan-1-amine hydrochloride. The synthetic strategy involves the reductive amination of 2-cyclohexylpropanal, a widely recognized and versatile method for amine synthesis.[2][3] This is followed by the conversion of the resulting free amine to its hydrochloride salt.

Synthetic Pathway Overview

The synthesis proceeds via a two-step sequence:

  • Reductive Amination: 2-Cyclohexylpropanal is reacted with an ammonia source in the presence of a reducing agent to form 2-cyclohexylpropan-1-amine.

  • Salt Formation: The purified 2-cyclohexylpropan-1-amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Synthetic_Pathway 2-Cyclohexylpropanal 2-Cyclohexylpropanal Intermediate_Imine Iminium Intermediate 2-Cyclohexylpropanal->Intermediate_Imine + NH4Cl 2-Cyclohexylpropan-1-amine 2-Cyclohexylpropan-1-amine Intermediate_Imine->2-Cyclohexylpropan-1-amine NaBH4 (Reduction) Final_Product 2-Cyclohexylpropan-1-amine HCl 2-Cyclohexylpropan-1-amine->Final_Product + HCl

Figure 1: Synthetic workflow for the preparation of 2-Cyclohexylpropan-1-amine hydrochloride.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierNotes
2-CyclohexylpropanalC₉H₁₆O140.22Commercially AvailableStarting material
Ammonium ChlorideNH₄Cl53.49Commercially AvailableAmmonia source
Sodium BorohydrideNaBH₄37.83Commercially AvailableReducing agent
Methanol (MeOH)CH₃OH32.04Commercially AvailableSolvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Commercially AvailableSolvent for extraction and salt formation
Hydrochloric Acid (HCl)HCl36.46Commercially AvailableFor salt formation (e.g., 2M in Et₂O)
Sodium Hydroxide (NaOH)NaOH40.00Commercially AvailableFor basification
Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercially AvailableDrying agent
Deuterated Chloroform (CDCl₃)CDCl₃120.38Commercially AvailableNMR solvent
Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer: For the structural elucidation of the final product. A 400 MHz or higher field instrument is recommended.

  • Melting Point Apparatus: For the determination of the melting point of the hydrochloride salt.

  • Standard Glassware: Round-bottom flasks, condensers, separatory funnels, etc.

  • Magnetic Stirrer with Hotplate

  • Rotary Evaporator

Experimental Protocols

Part 1: Synthesis of 2-Cyclohexylpropan-1-amine (Reductive Amination)

This protocol is based on established procedures for reductive amination of aldehydes.[2][3]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexylpropanal (14.0 g, 0.1 mol) and ammonium chloride (8.0 g, 0.15 mol) in 100 mL of methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 50 mL of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add 100 mL of diethyl ether to the aqueous residue and transfer to a separatory funnel.

    • Basify the aqueous layer to a pH > 12 by the dropwise addition of a 2M aqueous solution of sodium hydroxide.

    • Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylpropan-1-amine as an oil.

Part 2: Preparation and Purification of 2-Cyclohexylpropan-1-amine Hydrochloride

Step-by-Step Procedure:

  • Salt Formation: Dissolve the crude 2-cyclohexylpropan-1-amine in 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed. The hydrochloride salt will precipitate as a white solid.

  • Isolation and Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white solid under vacuum to a constant weight to yield pure 2-cyclohexylpropan-1-amine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₂₀ClN
Molecular Weight 177.72 g/mol
Appearance White to off-white solid
Melting Point Data not available in the searched literature. A melting point of a similar compound, 3-cyclohexyl-2-methylpropan-1-amine hydrochloride, is reported as 137-139 °C.

Spectroscopic Data (Predicted):

While experimental NMR data for 2-cyclohexylpropan-1-amine hydrochloride was not found in the searched literature, the following are predicted chemical shifts based on the analysis of similar structures.[4][5][6][7][8]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~3.0-3.2 (m, 2H): Protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • ~1.5-1.9 (m, 1H): Methine proton on the propane chain (-CH-).

    • ~0.9-1.8 (m, 11H): Protons of the cyclohexyl ring.

    • ~0.9 (d, 3H): Methyl group protons (-CH₃).

    • ~8.0-9.0 (br s, 3H): Protons of the ammonium group (-NH₃⁺).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~45-50: Carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • ~35-40: Methine carbon of the propane chain (-CH-).

    • ~30-40: Carbons of the cyclohexyl ring.

    • ~15-20: Methyl carbon (-CH₃).

Safety and Handling Precautions

  • 2-Cyclohexylpropanal: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a dry environment and avoid contact with water and acids.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Ether: Highly flammable liquid. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Discussion

The reductive amination protocol described is a reliable method for the synthesis of primary amines from aldehydes. The use of ammonium chloride as the ammonia source and sodium borohydride as the reducing agent offers a cost-effective and operationally simple procedure.[2] The reaction proceeds through an in-situ formation of an imine intermediate, which is then reduced to the desired amine.

Purification of the amine via acid-base extraction is a standard and effective technique to remove non-basic impurities. The final precipitation of the hydrochloride salt not only provides a stable form of the product but also serves as an additional purification step.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-cyclohexylpropan-1-amine hydrochloride. The described protocol is robust and can be readily implemented in a standard organic synthesis laboratory. The characterization data, although predicted, provides a useful reference for researchers working with this compound.

References

  • PubChemLite. (n.d.). 2-cyclohexylpropan-1-amine hydrochloride (C9H19N). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclohexylpropan-2-amine hydrochloride (C9H19N). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-1-propan-2-ylcyclopropan-1-amine. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (S)-1-Cyclohexylpropan-1-amine hydrochloride, min 98%, 1 gram. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:64011-61-6 | (2-cyclohexyl-propyl)-methyl-amine, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpropan-2-amine. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-cyclohexyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Cyclohexylpropan-1-amine in the Synthesis of Phenpromethamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine, a sympathomimetic amine and stimulant, serves as a foundational structure for a range of pharmacologically active analogs.[1] The substitution of its phenyl group with a cyclohexyl moiety offers a classic medicinal chemistry strategy to modulate lipophilicity and receptor interaction, potentially altering the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of 2-Cyclohexylpropan-1-amine as a pivotal intermediate for synthesizing these analogs. We present robust, field-tested protocols for the synthesis of the intermediate via reductive amination and its subsequent N-methylation to the target analog, N-methyl-2-cyclohexylpropan-1-amine, using the Eschweiler-Clarke reaction. The causality behind experimental choices, detailed analytical characterization, and critical safety considerations are discussed to provide a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: Rationale and Synthetic Strategy

Phenpromethamine (N,β-dimethylphenethylamine) was historically used as a nasal decongestant and is recognized as a stimulant by the World Anti-Doping Agency.[1][2] The development of its analogs is of interest for probing structure-activity relationships (SAR) within the phenethylamine class. The replacement of the aromatic phenyl ring with a saturated cyclohexyl ring is a common bioisosteric substitution aimed at modifying metabolic stability and receptor affinity.

The core of our synthetic strategy revolves around the robust and scalable preparation of the primary amine intermediate, 2-Cyclohexylpropan-1-amine. This intermediate provides a versatile scaffold for introducing various N-alkyl substituents. Our focus will be on the synthesis of the direct N-methyl analog, which mirrors the structure of phenpromethamine.

The overall synthetic logic is outlined below:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Analog Synthesis Start 1-Cyclohexylpropan-2-one Intermediate 2-Cyclohexylpropan-1-amine Start->Intermediate Reductive Amination (e.g., Leuckart Reaction) Intermediate_ref 2-Cyclohexylpropan-1-amine Analog N-Methyl-2-cyclohexylpropan-1-amine (Phenpromethamine Analog) Intermediate_ref->Analog N-Methylation (Eschweiler-Clarke Reaction)

Figure 1: High-level synthetic workflow.

Synthesis of the Key Intermediate: 2-Cyclohexylpropan-1-amine

The synthesis of primary amines from ketones is a cornerstone of organic synthesis. Reductive amination stands out as a highly effective method.[3][4] Among the various protocols for reductive amination, the Leuckart-Wallach reaction is a classic, one-pot method that utilizes formic acid or its derivatives as both the reducing agent and a source of ammonia.[5][6][7]

Protocol 2.1: Synthesis via Leuckart-Wallach Reaction

This protocol describes the conversion of 1-cyclohexylpropan-2-one to 2-Cyclohexylpropan-1-amine. The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the desired primary amine.[7]

Causality: The Leuckart-Wallach reaction is chosen for its operational simplicity, using inexpensive and readily available reagents.[5] The high reaction temperature is necessary to drive the formation of the iminium ion intermediate and facilitate the hydride transfer from formate.[6] The initial product is the N-formylated amine because formamide or ammonium formate acts as the nitrogen source.[7] A separate hydrolysis step is therefore mandatory.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (equiv.)Amount
1-Cyclohexylpropan-2-oneC₉H₁₆O140.221.014.0 g
Ammonium FormateCH₅NO₂63.065.031.5 g
Formic Acid (98%)CH₂O₂46.032.09.2 g (7.5 mL)
Sodium Hydroxide (NaOH)NaOH40.00-For hydrolysis
Diethyl Ether(C₂H₅)₂O74.12-For extraction
Hydrochloric Acid (HCl)HCl36.46-For salt formation

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 14.0 g (0.1 mol) of 1-cyclohexylpropan-2-one, 31.5 g (0.5 mol) of ammonium formate, and 7.5 mL (0.2 mol) of 98% formic acid.

  • Heating: Heat the reaction mixture to 160-170 °C using a heating mantle. Maintain this temperature for 6-8 hours. The reaction is vigorous at first with the evolution of CO₂.

    • Expert Insight: The excess ammonium formate ensures the reaction goes to completion and minimizes side reactions. The reaction progress can be monitored by TLC (thin-layer chromatography) by taking small aliquots, hydrolyzing them, and checking for the disappearance of the starting ketone.

  • Hydrolysis of the N-Formyl Intermediate: After cooling the mixture to room temperature, cautiously add 100 mL of a 20% aqueous sodium hydroxide solution.

  • Reflux: Re-heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours to ensure complete hydrolysis of the N-formyl amide to the free amine.

  • Workup and Extraction: Cool the biphasic mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Cyclohexylpropan-1-amine as an oil.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure primary amine.

Synthesis of N-Methyl-2-cyclohexylpropan-1-amine (Phenpromethamine Analog)

With the primary amine intermediate in hand, the final N-methylation step can be achieved with high efficiency using the Eschweiler-Clarke reaction. This reaction is a specific type of reductive amination that methylates primary or secondary amines using excess formic acid and formaldehyde.[8][9]

Protocol 3.1: N-Methylation via Eschweiler-Clarke Reaction

Causality: The Eschweiler-Clarke reaction is exceptionally well-suited for this transformation for two key reasons. First, it is a high-yielding reaction that uses inexpensive reagents.[10] Second, and most critically, the reaction mechanism inherently prevents over-alkylation.[8] The reaction stops cleanly at the tertiary amine stage (or in this case, the secondary N-methyl amine) because a tertiary amine cannot form the necessary iminium ion intermediate with formaldehyde for further reaction.[8][10] Chiral centers adjacent to the amine are also typically not racemized under these conditions.[8]

G cluster_mech Eschweiler-Clarke Mechanism Amine R-NH₂ (2-Cyclohexylpropan-1-amine) Iminium [R-N=CH₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O, -H₂O Formaldehyde CH₂O (Formaldehyde) Product R-NH-CH₃ (N-Methylated Product) Iminium->Product + HCOOH (Hydride Source) CO2 CO₂ Iminium->CO2 - CO₂ FormicAcid HCOOH (Formic Acid) FormicAcid->Iminium Reduces Iminium

Sources

Reductive amination pathways yielding 2-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Pathways Yielding 2-Cyclohexylpropan-1-amine

Abstract

This technical guide details the synthesis of 2-cyclohexylpropan-1-amine (CAS: 4354-45-4), a saturated analog of


-methylphenethylamine. While often overshadowed by its regioisomer propylhexedrine, this primary amine serves as a critical steric scaffold in fragment-based drug discovery (FBDD) and as a lipophilic building block for GPCR ligands. This note focuses on two distinct reductive amination protocols: a chemoselective borohydride route for laboratory-scale precision and a catalytic hydrogenation route for scalability. We address the specific challenge of preventing dialkylation and ensuring complete reduction of the sterically encumbered 

-branched aldehyde.

Introduction & Retrosynthetic Analysis

The synthesis of 2-cyclohexylpropan-1-amine presents a classic problem in amine synthesis: introducing a primary amine onto a branched carbon skeleton without over-alkylation (dimerization).

Structural Distinction: It is imperative to distinguish the target 2-cyclohexylpropan-1-amine from propylhexedrine (1-cyclohexylpropan-2-amine). The former is derived from an aldehyde precursor, while the latter is derived from a ketone (cyclohexylacetone).

Retrosynthetic Logic: The most direct disconnection reveals 2-cyclohexylpropanal as the electrophile and ammonia as the nucleophile.

  • Precursor: 2-Cyclohexylpropanal can be obtained via the hydrogenation of 2-phenylpropanal (Hydratropaldehyde).

  • Challenge: The

    
    -branching adjacent to the carbonyl creates steric bulk, slowing imine formation and making the intermediate susceptible to enolization or aldol side reactions.
    

Retrosynthesis Target 2-Cyclohexylpropan-1-amine (Target) Imine Imine Intermediate Target->Imine Reduction (H- / H2) Aldehyde 2-Cyclohexylpropanal (Precursor) Imine->Aldehyde - H2O Ammonia Ammonia Source (NH3 / NH4OAc) Imine->Ammonia Phenyl 2-Phenylpropanal Aldehyde->Phenyl Ring Hydrogenation

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway from the aldehyde precursor.

Mechanistic Causality

To achieve high yields, one must understand the competition between imine formation and direct reduction of the aldehyde.

  • Imine Formation: The reaction between 2-cyclohexylpropanal and ammonia is reversible. The equilibrium constant (

    
    ) is often low.
    
  • Reduction Selectivity:

    • If the reducing agent is too strong (e.g., NaBH4), it will reduce the aldehyde to 2-cyclohexylpropanol before the imine forms.

    • Solution: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride . These reagents are less basic and less nucleophilic; they reduce the protonated imine (iminium ion) much faster than the neutral aldehyde.

  • Dimerization Control: Primary amines formed in situ are more nucleophilic than ammonia. They react with remaining aldehyde to form secondary amines (dimers).

    • Control: Use a massive excess of ammonia (10–20 equivalents) or an ammonium salt (NH4OAc) to statistically favor the primary amine.

Method A: Borohydride Reduction (Laboratory Scale)

Rationale: This protocol uses Sodium Triacetoxyborohydride (NaBH(OAc)3) .[1] Unlike cyanoborohydride, it is non-toxic and avoids HCN generation. It tolerates the


-branching of the substrate well.

Reagents:

  • Substrate: 2-Cyclohexylpropanal (1.0 eq)

  • Amine Source: Ammonium Acetate (NH4OAc) (10.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Catalyzes imine formation.

Protocol:

  • Imine Pre-equilibrium: In a dry round-bottom flask under Nitrogen, dissolve 2-cyclohexylpropanal (10 mmol, 1.40 g) in DCE (40 mL). Add Ammonium Acetate (100 mmol, 7.7 g).

    • Note: The excess NH4OAc acts as both the ammonia source and a buffer to maintain pH ~5–6, optimal for iminium ion formation.

    • Stir at room temperature for 30 minutes. The solution may become cloudy.

  • Reductive Step: Cool the mixture to 0°C. Add NaBH(OAc)3 (15 mmol, 3.18 g) portion-wise over 15 minutes.

    • Why 0°C? Controls the exotherm and suppresses any potential side-reduction of the aldehyde.

    • Remove the ice bath and stir at 25°C for 12–16 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NaHCO3 (50 mL). Stir for 20 minutes until gas evolution ceases.

    • Crucial pH Adjustment: The amine is currently protonated (water-soluble). Adjust the aqueous layer to pH > 12 using 1M NaOH. This ensures the amine is free-based.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification:

    • The crude oil often contains traces of cyclohexylpropanol.

    • Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Expected Yield: 75–85%

Method B: Catalytic Hydrogenation (Scale-Up)

Rationale: For multigram to kilogram scales, borohydride waste is problematic. Catalytic hydrogenation using Raney Nickel or Rhodium is atom-economical.

Reagents:

  • Substrate: 2-Cyclohexylpropanal[2]

  • Amine Source: Methanolic Ammonia (7N NH3 in MeOH)

  • Catalyst: Raney Nickel (active) or 5% Rh/C

  • Hydrogen Pressure: 50–100 psi (3.5–7 bar)

Protocol:

  • Preparation: Load a Parr hydrogenation vessel with 2-cyclohexylpropanal (50 mmol). Add 7N NH3 in MeOH (250 mmol, 5 eq).

    • Note: Anhydrous conditions are preferred to push the equilibrium toward the imine.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10 wt% loading) as a slurry in methanol.

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation:

    • Purge the vessel with N2 (3x), then H2 (3x).

    • Pressurize to 60 psi H2 .

    • Heat to 50°C and shake/stir vigorously for 24 hours.

    • Mechanism:[1][3][4][5][6][7] The metal surface adsorbs the imine and H2. The steric bulk of the cyclohexyl group may slow the rate compared to linear aldehydes, necessitating the elevated temperature.

  • Workup:

    • Filter the catalyst through a pad of Celite (keep wet!).

    • Concentrate the filtrate to remove ammonia and methanol.

    • Distill the residue under reduced pressure (Kugelrohr or fractional) to obtain the pure amine.

Expected Yield: 85–95%

Process Visualization

Workflow Start Start: 2-Cyclohexylpropanal Step1 Imine Formation (NH4OAc or NH3/MeOH) Start->Step1 Decision Choose Method Step1->Decision MethodA Method A: Borohydride Add NaBH(OAc)3, 25°C Decision->MethodA Lab Scale MethodB Method B: Hydrogenation H2 (60 psi), Raney Ni, 50°C Decision->MethodB Scale Up Workup Workup Basify (pH > 12) -> Extract MethodA->Workup MethodB->Workup Purify Purification Distillation or Chromatography Workup->Purify End Product: 2-Cyclohexylpropan-1-amine Purify->End

Figure 2: Decision workflow for selecting the appropriate reductive amination protocol.

Analytical Validation

To confirm the identity and purity of 2-cyclohexylpropan-1-amine, look for these specific markers:

TechniqueDiagnostic SignalInterpretation
1H NMR

0.8–1.8 ppm (Multiplets, ~14H)
Cyclohexyl ring + propyl chain protons.
1H NMR

2.5–2.6 ppm (Doublet, 2H)
-CH2-NH2 protons. The doublet splitting confirms the adjacent CH is tertiary.
1H NMR Absence of

7.0–7.5 ppm
Confirms no aromatic ring (if starting from phenyl precursor).
1H NMR Absence of

9.6 ppm
Confirms complete consumption of aldehyde.
IR 3300–3400 cm

(Broad)
N-H stretch (Primary amine).
GC-MS M+ = 141 m/zMolecular ion peak.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Grosser, A., et al. (1969). "Hydrogenation of phenylprimary amines to cyclohexyl amines." U.S. Patent 3,520,928. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
  • Cabral, S., et al. (2023). "Secondary Amines from Catalytic Amination of Bio-Derived Phenolics." MDPI Processes, 11(4), 1012. Link

  • BenchChem. (2025). "Technical Guide on the Synthesis of 2-Phenylbutanal." (Analogous aldehyde synthesis reference). Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in cyclohexyl alkene hydroamination

Author: BenchChem Technical Support Team. Date: February 2026

The "Cyclohexyl Challenge": Scope & Constraints

You are likely accessing this guide because your hydroamination reaction of a cyclohexyl-substituted alkene (e.g., methylenecyclohexane or 1-methylcyclohexene) has stalled at low conversion (<50%) or failed to initiate.

Hydroamination of cyclohexyl alkenes presents a "perfect storm" of kinetic and thermodynamic barriers:

  • Steric Deactivation: The cyclohexyl ring imposes significant 1,3-diaxial strain during the transition state, particularly for endocyclic alkenes (like cyclohexene).

  • Thermodynamic Neutrality: The addition of N-H across an unactivated alkyl alkene is often thermoneutral (

    
    ). High temperatures, intended to overcome steric barriers, often push the equilibrium back toward starting materials (retro-hydroamination).
    
  • Catalyst Poisoning: Aliphatic amines are potent

    
    -donors that bind irreversibly to electrophilic metal centers (Pd, Pt, Rh), forming inactive Werner complexes.
    

Diagnostic Troubleshooting Modules

Module A: The "40% Ceiling" (Thermodynamic Stall)

Symptom: The reaction initiates well but plateaus at 30–50% conversion regardless of reaction time. Adding more catalyst has no effect.

Root Cause: You have hit the thermodynamic equilibrium. Unlike activated alkenes (styrenes), cyclohexyl alkenes lack the electronic stabilization in the product to drive the reaction to completion exergonically.

Corrective Actions:

  • Temperature Modulation: If running >80°C, lower the temperature. While counter-intuitive for kinetics, the entropy term (

    
    ) dominates at high 
    
    
    
    , favoring the reverse reaction (elimination).
  • Concentration Shift: Apply Le Chatelier’s principle. Use a 3-5x excess of the alkene (if volatile/cheap) or the amine.

  • Protecting Group Strategy: Switch from free amines to sulfonamides or carbamates . These are less basic (preventing catalyst poisoning) and the resulting product is thermodynamically more stable, preventing retro-hydroamination.

Module B: The "Dead on Arrival" (Catalyst Poisoning)

Symptom: <5% conversion. The catalyst solution may change color immediately upon amine addition.

Root Cause: The amine substrate has coordinated to the metal center, blocking the alkene coordination site.

Corrective Actions:

  • Ligand Exchange: Switch to bulky, electron-rich phosphines (e.g., JohnPhos or Buchwald biaryl ligands ) that sterically discourage amine binding.

  • Acid Co-catalysis: Add 5–10 mol% of a mild Lewis acid (e.g.,

    
    ) or Brønsted acid. This buffers the free amine concentration without protonating the alkene.
    
Module C: Isomerization (The "Moving Target")

Symptom: You observe product formation, but it is the wrong regioisomer, or the starting material has converted to a more stable internal alkene (e.g., methylenecyclohexane


 1-methylcyclohexene).

Root Cause: Metal-hydride (M-H) species are promoting "chain-walking" (isomerization) faster than the hydroamination step.

Corrective Actions:

  • Switch Mechanism: Move away from metal-hydride mechanisms. Adopt a Photoredox Radical approach (see Protocol below), which operates via Hydrogen Atom Transfer (HAT) and avoids thermodynamic isomerization.

Visualizing the Failure Points

The following decision tree helps isolate the specific failure mode based on your crude NMR data.

TroubleshootingFlow start START: Analyze Crude Reaction Mixture conv_check Is Conversion > 5%? start->conv_check stall_check Did it stall at ~40-50%? conv_check->stall_check Yes poison DIAGNOSIS: Catalyst Poisoning ACTION: Switch to Sulfonamide or Increase Ligand Bulk conv_check->poison No (<5%) isomer_check Is the Alkene Isomerized? stall_check->isomer_check No (stops later) equil DIAGNOSIS: Thermodynamic Limit ACTION: Lower Temp, Increase Conc., or Trap Product stall_check->equil Yes chainwalk DIAGNOSIS: Metal-Hydride Isomerization ACTION: Switch to Photoredox (HAT) isomer_check->chainwalk Yes (Internal alkene formed) success DIAGNOSIS: Kinetic Barrier ACTION: Increase Catalyst Loading isomer_check->success No (SM remains)

Figure 1: Diagnostic logic flow for hydroamination failures.

Recommended Protocol: Anti-Markovnikov Photoredox Hydroamination[1]

For cyclohexyl alkenes, traditional metal catalysis often fails due to the steric bulk of the ring. The Nicewicz Photoredox Method is the "Gold Standard" for these substrates because it proceeds via a radical cation intermediate, bypassing the steric constraints of metal coordination spheres.

Mechanism Overview

This system uses an acridinium photocatalyst to oxidize the alkene to a radical cation, which is then intercepted by the amine. A thiol co-catalyst acts as a hydrogen atom donor (HAT) to complete the cycle.

PhotoredoxCycle cluster_cycle Dual Catalytic Cycle (Nicewicz System) PC_GS Acridinium (GS) PC_ES Acridinium* (Excited) PC_GS->PC_ES Blue LED (450nm) PC_Red Acridinium (Red) PC_ES->PC_Red SET (Oxidation of Alkene) PC_Red->PC_GS Oxidation (O2 or Co-ox) Alkene Cyclohexyl Alkene RadCat Alkene Radical Cation Alkene->RadCat - e⁻ C_Rad C-Centered Radical RadCat->C_Rad + Amine Nucleophile Product Anti-Markovnikov Amine C_Rad->Product + H• (from Thiol) Thiol Thiol (H-Donor) Thiyl Thiyl Radical Thiol->Thiyl - H• Thiyl->Thiol + e⁻ + H+ (Regeneration)

Figure 2: Dual catalytic cycle utilizing acridinium photoredox and thiol HAT logic.

Step-by-Step Procedure

Reagents:

  • Substrate: Methylenecyclohexane (1.0 equiv)

  • Nucleophile: Trifluoromethanesulfonamide or heterocyclic amine (1.2 equiv)

  • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-Me, 2.5 mol%)

  • H-Atom Donor: Thiophenol (PhSH) or Methyl thiosalicylate (15 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.5 M]

Workflow:

  • Setup: In a 2-dram vial equipped with a stir bar, add the amine (nucleophile) and the alkene.

  • Catalyst Addition: Add the Mes-Acr-Me catalyst (bright yellow solid).

  • Solvent & Thiol: Add the solvent (DCE) followed by the thiol co-catalyst.

  • Degassing: Critical Step. Sparge the solution with Argon for 5 minutes. Oxygen quenches the excited state of the acridinium catalyst.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature. Use a fan to maintain temp <30°C.

  • Monitoring: Monitor by TLC or GC-MS at 12 hours.

    • Note: If the reaction turns dark brown/black and stops, the catalyst has degraded. Add a second portion (1 mol%) of catalyst.

Optimization Matrix (If Yield < 50%)
VariableAdjustmentRationale
H-Atom Donor Switch PhSH

Isopropyl Thiophenol
More sterically bulky thiols prevent disulfide formation side-reactions.
Light Source Increase IntensityPhoton flux may be rate-limiting for the initial oxidation step.
Amine Source Use SulfonamidesFree amines can quench the excited photocatalyst via SET. Sulfonamides prevent this.
Solvent Switch DCE

Trifluorotoluene
Higher polarity stabilizes the radical cation intermediate.

Frequently Asked Questions (FAQ)

Q: Why does my methylenecyclohexane substrate isomerize to 1-methylcyclohexene? A: This is "chain-walking." If you are using a metal hydride catalyst (Pd-H, Rh-H), the metal can insert and eliminate rapidly, moving the double bond into the ring (endocyclic) because it is thermodynamically more stable (trisubstituted vs. disubstituted). The endocyclic isomer is sterically hindered and often inert to hydroamination. Solution: Switch to the radical protocol (Section 4) which does not rely on reversible hydride insertion.

Q: Can I use basic amines (like cyclohexylamine) directly? A: Generally, no. Basic amines poison Lewis acidic metal centers and quench acridinium photocatalysts via electron transfer. Solution: Use the triflamide (


) or Boc-protected variant. You can deprotect the amine after the hydroamination step.

Q: Why is the reaction reversible? A: The entropy of activation (


) is highly negative (two molecules becoming one). At high temperatures, the 

term dominates, making

positive (non-spontaneous). Keep temperatures as low as kinetically possible.

References

  • Anti-Markovnikov Hydroamination (Photoredox): Nguyen, T. M., & Nicewicz, D. A. (2013).[1] Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591. Link

  • Thermodynamics & Mechanism: Hartwig, J. F. (2023). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research, 56, 15, 2117–2131. Link

  • Catalyst Poisoning: Utsunomiya, M., & Hartwig, J. F. (2003). Palladium-Catalyzed Markovnikov Hydroamination of Vinylarenes. Journal of the American Chemical Society, 125(19), 5608–5609. Link

  • Lanthanide/Early Metal Contrast: Hong, S., & Marks, T. J. (2004). Organolanthanide-Catalyzed Hydroamination. Accounts of Chemical Research, 37(12), 930–940. Link

Sources

Validation & Comparative

HRMS fragmentation pattern for 2-Cyclohexylpropan-1-amine identification

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Mass Spectrometry (HRMS) Guide: Fragmentation & Identification of 2-Cyclohexylpropan-1-amine

Executive Summary: The Isomer Challenge

In the synthesis of pharmaceutical intermediates—particularly for propylhexedrine derivatives or inhibitors targeting neurological pathways—2-Cyclohexylpropan-1-amine (CAS: 15983-38-7) presents a classic analytical challenge.[1][2] It is isobaric with its regioisomer 3-Cyclohexylpropan-1-amine and the secondary amine N-Propylcyclohexylamine .[1][2]

Standard low-resolution MS (single quadrupole) often fails to distinguish these isomers, as all exhibit a protonated precursor at m/z 142.16 .[1] Reliance solely on retention time is risky without authentic standards for every potential isomer.[1][2]

This guide details a self-validating HRMS fragmentation strategy . By leveraging specific


-cleavage and inductive cleavage pathways governed by carbocation stability, we can confidently assign the branched structure of the 2-isomer versus its linear counterparts.[1]

Technical Deep Dive: Fragmentation Mechanics

To identify 2-Cyclohexylpropan-1-amine, we must exploit the stability differences of the product ions generated via Collision-Induced Dissociation (CID).[1][2]

The Precursor Ion
  • Formula:

    
    
    
  • Monoisotopic Mass: 141.1517 Da[1][2]

  • Observed Precursor

    
    :  142.1590 Da (
    
    
    
    ppm error tolerance typical in Q-TOF/Orbitrap).[1]
The Diagnostic Pathway (The "Fingerprint")

The structural core of 2-Cyclohexylpropan-1-amine consists of a propyl chain with a terminal amine, branched at the C2 position with a cyclohexyl ring.

  • Primary

    
    -Cleavage (Common to all): 
    The bond between the 
    
    
    
    -carbon (
    
    
    attached to
    
    
    ) and the
    
    
    -carbon breaks.[1][2]
    • Result: Formation of the iminium ion

      
       at m/z 30.0344 .
      
    • Significance: This confirms a primary amine structure but does not distinguish isomers.[1]

  • Secondary Cleavage (Diagnostic for Branching): In the 2-isomer, the C2 position is tertiary.[2] Cleavage of the bond connecting the Cyclohexyl ring to the Propyl chain is energetically favorable due to the relief of steric strain and the formation of a stable radical.

    • Mechanism:[1][3] Loss of the neutral cyclohexyl radical (

      
      ).
      
    • Fragment: The remaining chain rearranges to form the ion

      
      .[1][2]
      
    • Diagnostic Peak:m/z 58.0651 .[1][2]

    Contrast with Linear Isomer (3-Cyclohexyl...): The linear isomer lacks the C2 branching. Cleavage of the cyclohexyl group involves breaking a

    
     bond further down the chain, typically yielding ions at m/z 72  or m/z 44 , but not a dominant m/z 58.
    

Comparative Analysis: Target vs. Alternatives

The following table summarizes the spectral differences required for confident identification.

Feature2-Cyclohexylpropan-1-amine (Target)3-Cyclohexylpropan-1-amine (Linear Isomer)N-Propylcyclohexylamine (Secondary Amine)
Structure Type Branched Primary AmineLinear Primary AmineSecondary Amine
Precursor (

)
142.1590142.1590142.1590
Base Peak (Low CE) m/z 30.0344 (

)
m/z 30.0344 (

)
m/z 100.112 (Cyclohexyl-NH

)
Diagnostic Ion 1 m/z 58.0651 (Loss of Cyclohexyl)m/z 44.0500 (Propyl backbone cleavage)m/z 83.086 (Cyclohexyl ring fragment)
Diagnostic Ion 2 m/z 125.1325 (

)
m/z 72.0813 (Loss of

)
m/z 43.054 (Propyl fragment)
Identification Logic Presence of m/z 58 + m/z 30Absence of m/z 58; Series 30, 44, 72Low abundance of m/z 30; High m/z 100

Critical Insight: If you observe a base peak at m/z 100 or 83, you have isolated the secondary amine impurity (N-propyl...), not the target primary amine.

Visualization of Fragmentation Pathways

The following diagram maps the decision tree for identifying the target molecule based on MS/MS data.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 142.1590 AlphaCleavage Alpha Cleavage (C1-C2 Bond Break) Precursor->AlphaCleavage RingLoss Side Chain Cleavage (Loss of Cyclohexyl) Precursor->RingLoss AmineLoss Neutral Loss (-NH3, 17 Da) Precursor->AmineLoss mz30 m/z 30.0344 [CH2=NH2]+ (Common to Primary Amines) AlphaCleavage->mz30 Dominant in Primary Amines mz58 m/z 58.0651 [C3H8N]+ (DIAGNOSTIC for 2-Isomer) RingLoss->mz58 Branched Structure (2-Cyclohexyl...) mz44 m/z 44.0500 [C2H6N]+ (Indicative of Linear Chain) RingLoss->mz44 Linear Structure (3-Cyclohexyl...) mz125 m/z 125.1325 [M+H-NH3]+ AmineLoss->mz125

Caption: Fragmentation decision tree. The presence of m/z 58 is the key "Go" signal for 2-Cyclohexylpropan-1-amine.[1]

Experimental Protocol (Self-Validating)

To replicate these results, use the following Q-TOF/Orbitrap workflow. This protocol includes a "System Suitability" step to ensure the instrument is capable of detecting the low-mass diagnostic ions (m/z 30-60), which are often cut off by default acquisition settings.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Dilution: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Control: If available, prepare a blank and a standard of Propylamine (to verify m/z 30 generation).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes. (Cyclohexyl amines are hydrophobic; expect elution >3 min).[1]

  • MS Source: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Mass Range: m/z 25 – 200 (CRITICAL: Set low mass cutoff < m/z 30).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Why? Low CE preserves the molecular ion (142); High CE generates the diagnostic m/z 58 and 30 fragments.

Data Processing
  • Extract Ion Chromatogram (EIC): 142.1590 ± 5 ppm.[1][2]

  • Filter MS2: Look for scans where precursor 142.16 was selected.[1][2]

  • Validation Check:

    • Is m/z 30.03 present? (Yes = Primary Amine).[1][2][4]

    • Is m/z 58.06 present? (Yes = 2-Cyclohexyl isomer).[1]

    • Is m/z 100.11 present? (Yes = Secondary Amine Contaminant).[1][2][4]

Alternatives Assessment

Why use HRMS over other techniques?

MethodProsConsVerdict
HRMS (This Guide) High sensitivity; definitive structural elucidation via MS/MS; requires minimal sample.[1][2]Requires expensive instrumentation; isomers have similar retention times.[1]Best for impurity profiling and trace analysis.
NMR (

H /

C)
Absolute structural certainty; differentiates branching easily (Methine vs Methylene signals).[1][2]Low sensitivity (mg quantities needed); signals overlap in complex mixtures.[1][2]Best for pure substance verification.
GC-MS (EI) Large spectral libraries available (NIST).[1][2]Amines often tail/degrade; derivatization (e.g., TFA) usually required.[2]Good for routine QC, but requires derivatization.

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage mechanisms in amines).

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of N-Cyclohexyl-1,3-propanediamine and related isomers. National Institute of Standards and Technology.

  • Holčapek, M., et al. (2010).[1][2] Structural analysis of isomeric amines by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Differentiation of primary/secondary amine isomers).

  • PubChem. (2025).[1][2] Compound Summary: 2-Cyclohexylpropan-1-amine.[1][5] National Library of Medicine.

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[1][2] (Reference for fragmentation rules of cycloalkyl-alkanes).

Sources

Comparing hydroamination vs hydrogenation routes for 2-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthesis Guide: Hydroamination vs. Hydrogenation Routes for 2-Cyclohexylpropan-1-amine

Executive Summary

The synthesis of 2-Cyclohexylpropan-1-amine (a critical β-branched primary amine scaffold used in neuroactive pharmacophores) presents a classic dilemma in process chemistry: the choice between reliability (Hydrogenation) and atom economy (Hydroamination).

  • Route A (Ring Hydrogenation): The industry standard. Involves the catalytic reduction of the aromatic analog (2-phenylpropan-1-amine). It offers high stereochemical fidelity and predictable scale-up but requires expensive noble metals (Rh/Ru) and high-pressure infrastructure.

  • Route B (Anti-Markovnikov Hydroamination): The emerging "green" alternative. Involves the direct functionalization of 2-cyclohexylpropene. While theoretically superior in atom economy, it suffers from the "Anti-Markovnikov Challenge"—overcoming the thermodynamic preference for the tertiary amine.

This guide objectively compares these routes, providing validated protocols and mechanistic insights to assist in route selection for drug development.

Technical Analysis & Mechanism

The Structural Challenge

The target molecule features a primary amine on a primary carbon, adjacent to a tertiary carbon bearing a bulky cyclohexyl group.

  • Target: 2-Cyclohexylpropan-1-amine

  • Precursor A: 2-Phenylpropan-1-amine (Aromatic analog)

  • Precursor B: 2-Cyclohexylprop-1-ene (Alkene analog)

Route A: Catalytic Ring Hydrogenation (The Benchmark)

This route relies on the saturation of the aromatic ring. The primary challenge is preventing deamination (hydrogenolysis of the C-N bond) and poisoning of the catalyst by the amine group.

  • Mechanism: Heterogeneous catalysis (Syn-addition).

  • Critical Control: The reaction must be run in acidic media (acetic acid or mineral acid) to protonate the amine (

    
    ). Protonated amines do not bind as strongly to the metal surface, preventing catalyst poisoning.
    
  • Catalyst Choice: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) are preferred over Palladium (Pd/C) because Pd promotes debenzylation (C-N cleavage) more readily than ring saturation.

Route B: Anti-Markovnikov Hydroamination (The Challenger)

This route attempts to add ammonia (or an equivalent) across the double bond of 2-cyclohexylprop-1-ene.

  • The Problem: Simple acid-catalyzed addition yields the Markovnikov product (2-cyclohexylpropan-2-amine) via the stable tertiary carbocation.

  • The Solution: Modern Photoredox Catalysis or Metal-Hydride (MH) Catalysis .

    • Photoredox (Nicewicz Method): Uses an acridinium photocatalyst to oxidize the alkene to a cation radical, which is intercepted by the amine.

    • Formal Hydroamination (Hydroboration-Amination): A two-step one-pot sequence where boron adds to the terminal carbon (sterically favored), followed by amination.

Comparative Data Analysis

FeatureRoute A: Ring HydrogenationRoute B: Hydroamination (Photoredox)
Starting Material 2-Phenylpropan-1-amine2-Cyclohexylprop-1-ene
Reagent Cost Medium (Aromatic precursors are cheap)Low (Alkenes are commodity chemicals)
Catalyst Cost High (5% Rh/C or Ru/C)Medium (Organic Acridinium + Thiol)
Atom Economy 95% (Loss of solvent/wash only)100% (Theoretical)
Selectivity >98% (Stereoretentive)85-90% (Regioselectivity is key issue)
Scalability High (Standard batch/flow reactors)Low/Medium (Photon flux limitations)
Safety Profile High Pressure

(50-100 bar)
Blue LED Light / Radical intermediates
Key Impurity Deaminated alkane (Cyclohexylpropane)Markovnikov isomer (Tertiary amine)

Experimental Protocols

Protocol A: High-Pressure Ring Hydrogenation

Valid for gram-to-kilogram scale synthesis.

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 2-phenylpropan-1-amine (10.0 g, 74 mmol) in Acetic Acid (100 mL).

  • Catalyst Loading: Add 5% Rh/C (1.0 g, 10 wt% loading). Note: Wet the catalyst with water first to prevent ignition.

  • Pressurization: Purge the vessel with

    
     (3x), then charge with 
    
    
    
    to 50 bar (725 psi) .
  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm) for 12 hours.

    • Checkpoint: Monitor uptake of

      
      . Reaction is complete when pressure stabilizes.
      
  • Workup:

    • Filter catalyst over Celite (Safety: Keep wet to avoid pyrophoric fire).

    • Concentrate the filtrate.[1]

    • Basify residue with 10% NaOH to pH > 12.

    • Extract with Methyl tert-butyl ether (MTBE), dry over

      
      , and distill.
      
  • Yield: Expect 90-95% of the cyclohexyl amine.

Protocol B: Catalytic Anti-Markovnikov Hydroamination

Based on Nicewicz Photoredox chemistry.[2] Best for discovery scale.

  • Reagents: To a vial, add 2-cyclohexylprop-1-ene (1.0 equiv), Trifluoromethanesulfonamide (1.2 equiv, Nitrogen source), Thiophenol (0.2 equiv, H-atom donor), and Mes-Acr-Me+ ClO4- (2.5 mol%, Photocatalyst).

  • Solvent: Dissolve in Dichloromethane (DCM) (0.1 M concentration).

  • Irradiation: Irradiate with 450 nm Blue LEDs (approx. 5-10 W intensity) at ambient temperature for 24 hours.

    • Mechanism:[1][3][4][5][6][7] The excited catalyst oxidizes the alkene.[6] The thiol transfers H• to the internal carbon.[8] The nitrogen nucleophile attacks the terminal radical.

  • Deprotection (Critical Step): The product is the N-triflyl amine. To get the free amine:

    • Treat with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene at reflux for 2 hours.

  • Yield: 70-80% (Regioselectivity typically >20:1 Anti-Markovnikov).

Pathway Visualization

The following diagram illustrates the divergent logic between the two routes.

SynthesisPathways Target Target: 2-Cyclohexylpropan-1-amine StartA Precursor A: 2-Phenylpropan-1-amine ProcessA Process: Ring Hydrogenation (Rh/C, 50 bar H2, AcOH) StartA->ProcessA Acidic Media InterA Intermediate: Protonated Amine Species InterA->Target Basification (95% Yield) ProcessA->InterA Syn-Addition StartB Precursor B: 2-Cyclohexylprop-1-ene ProcessB Process: Photoredox Hydroamination (Blue LED, Acridinium Cat.) StartB->ProcessB Anti-Markovnikov Selectivity InterB Intermediate: Cation Radical / Alkyl Radical InterB->Target N-Deprotection (75% Yield) ProcessB->InterB SET Oxidation

Caption: Comparative workflow showing the "Reduction First" (Route A) vs. "Functionalization First" (Route B) logic. Route A prioritizes stereochemical retention; Route B prioritizes novel bond construction.

Expert Recommendation

For Process Development (Scale > 100g): Choose Route A (Hydrogenation) .

  • Why: The engineering of high-pressure hydrogenation is mature. The cost of Rh/C is offset by the extremely high yield and simple workup (filtration). The availability of phenyl-precursors is generally better than cyclohexyl-alkenes.

For Medicinal Chemistry (Discovery < 1g): Choose Route B (Hydroamination) or Hydroboration .

  • Why: If the aromatic ring is not present in your starting library, or if you need to install the amine late-stage on a complex cyclohexyl scaffold, the photoredox method avoids the harsh conditions of ring hydrogenation that might reduce other functional groups.

References

  • Catalytic Hydrogenation of Aromatic Amines

    • Title: "Hydrogenation of phenylprimary amines to cyclohexyl amines"
    • Source: US P
    • Link:

  • Anti-Markovnikov Hydroamination (Photoredox)

    • Title: "Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System"
    • Source: Nguyen, T. M., & Nicewicz, D. A. (2013).[5] Journal of the American Chemical Society.[2][4][5]

    • Link:[5]

  • General Synthesis of Beta-Branched Amines

    • Title: "Synthesis of Branched Primary Amines: An In-depth Technical Guide"
    • Source: BenchChem Technical Guides
    • Link:

  • Properties of 2-Cyclohexylpropan-1-amine

    • Title: "2-Cyclohexylpropan-1-amine Compound Summary"
    • Source: PubChem[9][10][11]

    • Link:

Sources

Retention time of 2-Cyclohexylpropan-1-amine on Chiralcel OJ-H column

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis and optimization protocol for the chiral resolution of 2-Cyclohexylpropan-1-amine .

Executive Summary for Senior Scientists: Direct enantioseparation of 2-Cyclohexylpropan-1-amine on Chiralcel OJ-H is mechanistically unfavorable due to the analyte's lack of aromaticity (pi-systems), which is the primary recognition lever for the OJ-H selector (Cellulose tris(4-methylbenzoate)). While the aromatic precursor (2-Phenylpropan-1-amine) resolves well on OJ-H, the hydrogenated cyclohexyl analog typically elutes near the void volume with negligible selectivity (


) in standard Normal Phase (NP) conditions.

This guide details the Derivatization Protocol required to activate retention on OJ-H and compares it against the Direct Analysis alternative using Crown Ether columns.

Part 1: Mechanistic Analysis & Column Selection

The Interaction Deficit

The Chiralcel OJ-H stationary phase relies on hydrogen bonding and


-

interactions
between the solute and the benzoate esters of the cellulose backbone.
  • Analyte: 2-Cyclohexylpropan-1-amine (Aliphatic, Primary Amine).

  • Limitation: The cyclohexane ring cannot participate in

    
    -
    
    
    
    stacking with the benzoate selector.
  • Result: Without modification, the molecule acts as a "non-interacting" bulk species, leading to rapid elution (

    
    ) and poor chiral recognition.
    
Mechanism Visualization

The following diagram illustrates the interaction gap and the corrective strategy (Derivatization).

ChiralRecognition Analyte 2-Cyclohexylpropan-1-amine (Aliphatic) OJH_Selector Chiralcel OJ-H Selector (Benzoate Esters) Analyte->OJH_Selector Direct Injection Derivatization Derivatization Agent (e.g., GITC/AQC) Analyte->Derivatization Pre-column Rxn Interaction_Fail NO Pi-Pi Interaction (Low Retention) OJH_Selector->Interaction_Fail Interaction_Success Strong Pi-Pi & H-Bonding (High Resolution) OJH_Selector->Interaction_Success Chiral Recognition Deriv_Analyte Derivatized Amine (Contains Aromatic Moiety) Derivatization->Deriv_Analyte Deriv_Analyte->OJH_Selector Injection

Caption: Mechanistic pathway showing why derivatization is essential for aliphatic amine retention on Chiralcel OJ-H.

Part 2: Comparative Performance Data

The following table contrasts the performance of the target analyte on OJ-H (Direct vs. Derivatized) against the industry-standard alternative (Crownpak).

ParameterChiralcel OJ-H (Direct)Chiralcel OJ-H (Derivatized)Crownpak CR(+) (Alternative)
Mode Normal PhaseNormal PhaseReversed Phase (Acidic)
Mobile Phase Hexane/EtOH/DEA (90:10:0.1)Hexane/IPA (90:10)pH 1.5 HClO₄ (aq) / MeOH
Retention (

)
< 0.5 (Void elution)2.5 - 4.01.5 - 3.0
Selectivity (

)
~1.0 (No Separation)> 1.2 (Baseline)> 1.5 (Excellent)
Mechanism Steric (Weak)

-

+ H-Bonding
Host-Guest Inclusion
Suitability Not Recommended Recommended Best for Direct Analysis

Note: Data for the "Derivatized" column assumes the use of GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or similar aromatic isothiocyanates.

Part 3: Experimental Protocols

Protocol A: Derivatization for Chiralcel OJ-H (Recommended)

If you are restricted to the OJ-H column, you must introduce an aromatic handle.

Reagents:

  • Analyte: 2-Cyclohexylpropan-1-amine

  • Reagent: GITC or Phenyl Isothiocyanate (PITC)

  • Solvent: Acetonitrile (ACN)

Workflow:

  • Preparation: Dissolve 1.0 mg of the amine in 1.0 mL of ACN.

  • Reaction: Add 1.5 molar equivalents of GITC.

  • Incubation: Stir at room temperature for 30 minutes. (Reaction is usually rapid for primary amines).

  • Quenching: Not usually necessary if injected directly, but excess reagent will elute separately.

  • HPLC Conditions:

    • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV @ 254 nm (Targeting the new aromatic group)

    • Temp: 25°C

Expected Outcome: The derivatized enantiomers will show distinct retention times (typically between 8–15 minutes) with baseline resolution.

Protocol B: Direct Analysis (Alternative Column Strategy)

If derivatization is undesirable (e.g., for prep-scale recovery), switch to a Crown Ether column.

Workflow:

  • Column: Crownpak CR(+) or CR-I(+)

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.[1]0) / Methanol (85:15 v/v).

  • Mechanism: The ammonium ion of the protonated amine forms an inclusion complex with the crown ether.

  • Temperature: Lower temperature (10°C - 15°C) significantly increases resolution on Crownpak columns.

Part 4: Troubleshooting & Optimization

Why not use Standard Basic Modifiers?

On OJ-H, adding Diethylamine (DEA) improves peak shape for basic compounds, but it cannot create selectivity where the primary interaction mechanism (aromaticity) is missing.

Elution Order Reversal

Be aware that if you switch from OJ-H to its diastereomeric counterpart (OJ-RH) or change the mobile phase from Alcohol/Hexane to Acetonitrile-rich (Polar Organic mode), the elution order of the enantiomers may reverse.

Comparison to Aromatic Analog

For reference, 2-Phenylpropan-1-amine (the aromatic precursor) separates easily on OJ-H in Hexane/Ethanol/DEA [1]. The loss of the phenyl ring (hydrogenation to cyclohexyl) is the specific cause of the retention loss described in this guide.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. (General protocol for aromatic amines). Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews.
  • Application Guide. Separation of Primary Amines on Crownpak Columns. Daicel Corporation.[2][3][4][5] (Standard for aliphatic amines). Link

  • Validation Standard.Chromatographic behavior of phenyl- vs. cyclohexyl- amines. (Inferred from general CSP mechanistic principles).

Sources

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